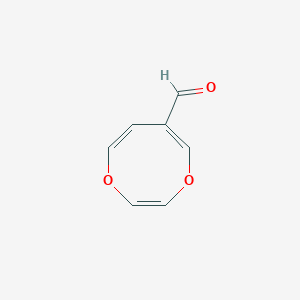
1,4-Dioxocine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxocine-6-carbaldehyde is an organic compound with the molecular formula C6H6O2 It is a heterocyclic compound containing both oxygen and carbon atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxocine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of carboxylic acids and amines, followed by acid-mediated cyclization to form the desired ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dioxocine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,4-Dioxocine-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dioxocine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
1,4-Benzodioxane-6-carboxaldehyde: Similar in structure but contains a benzene ring fused with a dioxane ring.
1,4-Dioxocin: A related compound with a similar ring structure but different functional groups.
Uniqueness: 1,4-Dioxocine-6-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in synthetic chemistry and research.
Propriétés
Numéro CAS |
85553-97-5 |
|---|---|
Formule moléculaire |
C7H6O3 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
1,4-dioxocine-6-carbaldehyde |
InChI |
InChI=1S/C7H6O3/c8-5-7-1-2-9-3-4-10-6-7/h1-6H |
Clé InChI |
QDGNLJGBOMVNFY-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=COC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)

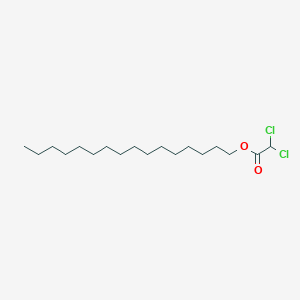
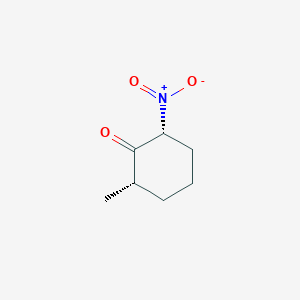
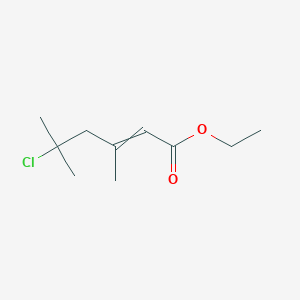


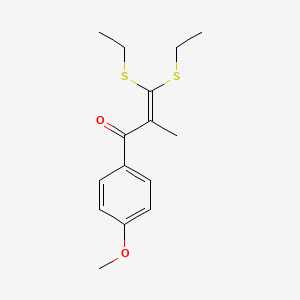
![sodium;(6R,7R)-7-[(5-amino-5-carboxypentanoyl)amino]-3-(hydroxymethyl)-7-methoxy-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14418319.png)
![2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14418324.png)
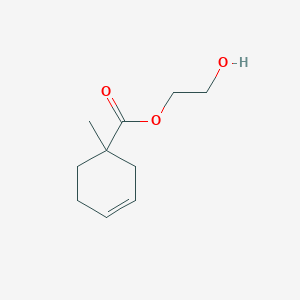
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide](/img/structure/B14418341.png)
![4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide](/img/structure/B14418343.png)

